3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
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Overview
Description
3-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic compound that has garnered attention for its unique structural characteristics and versatile applications across various scientific disciplines. Its intricate molecular framework makes it a subject of interest in fields such as chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide involves several key steps:
Starting Materials: The primary building blocks are phenylacetic acid, propane-1-sulfonyl chloride, and tetrahydroquinoline.
Formation of Intermediate: An initial reaction between phenylacetic acid and tetrahydroquinoline under controlled conditions forms an intermediate compound.
Sulfonylation: This intermediate is then treated with propane-1-sulfonyl chloride in the presence of a base, resulting in the sulfonylated derivative.
Final Coupling: The sulfonylated intermediate undergoes an amidation reaction with propanamide, yielding the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves:
Batch Reactors: Typically used for controlled reactions with precise temperature and pressure conditions.
Continuous Flow Reactors: Allow for high-yield, efficient production by maintaining optimal reaction conditions and continuous feed of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinolone derivatives.
Reduction: It can be reduced to yield corresponding amine derivatives.
Substitution: Substitution reactions with halogens or other functional groups can modify the sulfonyl or amide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide, or nucleophiles like amines and alcohols.
Major Products
Scientific Research Applications
Chemistry
The compound is utilized as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology
In biological research, it serves as a molecular probe for studying enzyme interactions and cellular pathways.
Medicine
The pharmacological potential of 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is explored for developing new therapeutic agents, particularly in anti-inflammatory and anticancer drug design.
Industry
Industrially, it is employed in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
3-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl]propanamide
3-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide
Highlighting Uniqueness
The unique position of the sulfonyl group in 3-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide enhances its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-15-27(25,26)23-14-6-9-18-11-12-19(16-20(18)23)22-21(24)13-10-17-7-4-3-5-8-17/h3-5,7-8,11-12,16H,2,6,9-10,13-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJMXPVFPXCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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